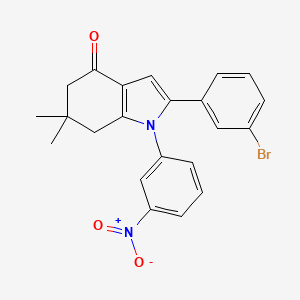

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

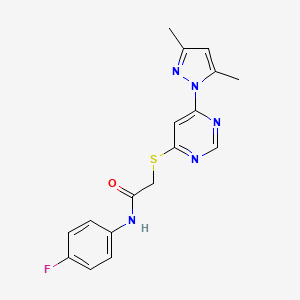

2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one, often referred to as BNDP, is a synthetic compound used in the field of organic chemistry. It is a heterocyclic compound that is composed of a phenyl ring and an indole ring system. BNDP has been utilized in scientific research to study its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Hydrogen-bonding in Molecular Structures

Research involving compounds structurally related to 2-(3-Bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one has highlighted the significance of hydrogen-bonding in determining molecular structure. For example, Quiroga et al. (2010) studied a compound with a bromophenyl group, noting the importance of hydrogen bonds in forming dimers and molecular ladders in its crystal structure (Quiroga et al., 2010).

Heterocyclic Synthesis

The synthesis of heterocyclic compounds is another area of research. Ames and Ribeiro (1976) demonstrated the synthesis of various compounds, including 2-methylindole-4-carboxylic acid, starting from 2-bromo-3-nitrobenzoic acid, a precursor structurally related to the subject compound (Ames & Ribeiro, 1976).

Crystal Structures and Antimalarial Activity

Studies on crystal structures and potential medicinal applications, like antimalarial activity, have been conducted on compounds with bromophenyl and nitrophenyl groups. For instance, Cunico et al. (2016) reported the crystal structures of compounds with these groups, noting their moderate antimalarial activity (Cunico et al., 2016).

Asymmetric Synthesis

Research by Si-haia (2011) involved asymmetric synthesis of a compound with a nitrate yl phenyl group, demonstrating the potential for creating chiral compounds in this chemical space (Chen Si-haia, 2011).

Calcium Channel Antagonism

Compounds with structural similarities have been studied for their potential as calcium channel antagonists. Triggle et al. (1980) examined the crystal structures of several 1,4-dihydropyridine derivatives, noting the correlation between structure and biological activity (Triggle et al., 1980).

Radiosynthesis for Imaging

Sadeghpour et al. (2008) explored the radiosynthesis of a fluorinated nifedipine analog for imaging L-type calcium channels, indicating the potential for diagnostic applications of related compounds (Sadeghpour et al., 2008).

Propiedades

IUPAC Name |

2-(3-bromophenyl)-6,6-dimethyl-1-(3-nitrophenyl)-5,7-dihydroindol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrN2O3/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)24(20)16-7-4-8-17(10-16)25(27)28/h3-11H,12-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVHANYCMJABLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=C(N2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)Br)C(=O)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2410186.png)

![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-(2,2-dimethylbutyl)prop-2-enamide](/img/structure/B2410194.png)

![2-[1-(Aminomethyl)cyclohexyl]acetamide hydrochloride](/img/structure/B2410198.png)

![N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2410200.png)

![N-(acetyloxy)-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]amine](/img/structure/B2410202.png)

![2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-isopropylacetamide](/img/structure/B2410203.png)